Product packaging for 4,5-Dibromo-2-methoxy-N-methylaniline(Cat. No.:CAS No. 1187386-09-9)

4,5-Dibromo-2-methoxy-N-methylaniline

Cat. No.: B1463832
CAS No.: 1187386-09-9
M. Wt: 294.97 g/mol
InChI Key: CMUAKWGAJXFCNJ-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

4,5-Dibromo-2-methoxy-N-methylaniline is a halogenated aromatic amine with the systematic IUPAC name This compound . Its molecular formula is $$ \text{C}8\text{H}9\text{Br}2\text{NO} $$, corresponding to a molecular weight of 294.97 g/mol. The structure features a benzene ring substituted with two bromine atoms at the 4- and 5-positions, a methoxy group (-OCH$$3$$) at the 2-position, and a methylated amine (-NHCH$$_3$$) at the 1-position.

Key structural identifiers include:

  • SMILES : CNC1=CC(Br)=C(Br)C=C1OC
  • InChIKey : CMUAKWGAJXFCNJ-UHFFFAOYSA-N
  • CAS Registry Number : 1187386-09-9

The compound’s planar aromatic core and electron-withdrawing bromine substituents influence its reactivity, particularly in electrophilic substitution reactions.

Historical Context in Aromatic Amine Chemistry

Aromatic amines, such as aniline (C$$6$$H$$5$$NH$$_2$$), have been pivotal in organic chemistry since their discovery in the 19th century. The introduction of substituents like halogens and alkoxy groups has enabled fine-tuning of their physical and chemical properties for applications in dyes, pharmaceuticals, and agrochemicals.

This compound exemplifies advancements in directed ortho-metalation strategies, where bromine atoms act as directing groups to control regioselectivity in synthetic pathways. Its synthesis typically involves bromination of pre-functionalized aniline derivatives, reflecting methodologies developed in the late 20th century to access complex halogenated aromatics.

Positional Isomerism in Dibrominated Methoxyanilines

Positional isomerism significantly impacts the properties of dibrominated methoxyanilines. The table below compares this compound with its structural isomers:

Compound Name Bromine Positions Methoxy Position N-Substituent Molecular Formula
This compound 4,5 2 Methyl C$$8$$H$$9$$Br$$_2$$NO
3,5-Dibromo-4-methoxyaniline 3,5 4 -NH$$_2$$ C$$7$$H$$7$$Br$$_2$$NO
2,6-Dibromo-3-methoxy-N-methylaniline 2,6 3 Methyl C$$8$$H$$9$$Br$$_2$$NO
2-Methoxy-3,4-dibromo aniline 3,4 2 -NH$$_2$$ C$$7$$H$$7$$Br$$_2$$NO

Key differences include:

  • Electronic Effects : Bromine at the 4- and 5-positions (meta to each other) creates distinct electron-deficient regions compared to ortho-substituted isomers.
  • Steric Hindrance : N-Methylation in this compound reduces hydrogen-bonding capacity relative to unmethylated analogs like 3,5-dibromo-4-methoxyaniline.
  • Solubility : Methylated derivatives exhibit enhanced lipophilicity, impacting their utility in organic synthesis.

These isomers serve as intermediates in synthesizing pigments and bioactive molecules, highlighting the importance of regiochemical control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br2NO B1463832 4,5-Dibromo-2-methoxy-N-methylaniline CAS No. 1187386-09-9

Properties

IUPAC Name

4,5-dibromo-2-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUAKWGAJXFCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675406
Record name 4,5-Dibromo-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-09-9
Record name 4,5-Dibromo-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 4,5-dibromo-2-methoxy-N-methylaniline generally follows these key steps:

  • Selective bromination of 2-methoxyaniline or related derivatives at the 4 and 5 positions on the aromatic ring.
  • N-methylation of the aniline nitrogen to introduce the N-methyl group.

These steps require careful control of reaction conditions to achieve regioselective dibromination and avoid over-bromination or side reactions.

Selective Bromination of 2-Methoxyaniline Derivatives

Selective bromination of aromatic amines is commonly performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions.

  • Reaction Conditions: Bromination is typically carried out in solvents like acetonitrile or glacial acetic acid at low temperatures (0 to 5 °C) to improve selectivity and minimize side reactions.
  • Procedure Example: A solution of 2-methoxyaniline is treated with NBS in acetonitrile at room temperature or below, with stirring for 10–30 minutes. The reaction progress is monitored by TLC or NMR.
  • Outcome: This yields 4,5-dibromo-2-methoxyaniline with high regioselectivity due to the activating effect of the methoxy group directing bromination ortho and para to itself.

A related example from bromination of p-toluidine shows that NBS in acetonitrile can selectively brominate aromatic amines with good yields.

N-Methylation of the Brominated Aniline

Following bromination, the aniline nitrogen is methylated to form the N-methyl derivative:

  • Common Methods:
    • Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
    • Direct methylation using methyl iodide or dimethyl sulfate under basic conditions.
  • Typical Conditions: The brominated aniline is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile), and methylating agents are added at room temperature or slightly elevated temperatures.
  • Purification: The product is purified by column chromatography (silica gel, eluent such as petroleum ether/ethyl acetate 50:1) to isolate pure this compound.

Literature on similar N-methylated anilines reports yields ranging from 75% to over 90% after purification.

Representative Preparation Protocol (Literature-Informed)

Step Reagents & Conditions Notes Expected Yield
1. Bromination 2-Methoxyaniline + 2 equiv NBS, acetonitrile, 0–5 °C, 10–30 min Slow addition of NBS to control regioselectivity ~80–90% (crude dibromo intermediate)
2. N-Methylation Dibromo-2-methoxyaniline + formaldehyde + NaBH3CN, ethanol, rt, 2–4 h Reductive methylation under mild conditions 75–90% (after chromatography)
3. Purification Silica gel column chromatography, PE/EtOAc 50:1 Removes unreacted materials and side products Pure this compound

Analytical and Purification Techniques

  • Column Chromatography: Silica gel with petroleum ether/ethyl acetate mixtures (ratios like 50:1) is effective for purification.
  • Characterization:
    • ^1H and ^13C NMR confirm substitution pattern and methylation.
    • GC-MS or LC-MS verify molecular weight and purity.
    • Melting point and IR spectroscopy further support compound identity.

Summary Table of Preparation Methods

Aspect Methodology Conditions Yield Purification
Bromination NBS bromination of 2-methoxyaniline Acetonitrile, 0–5 °C, 10–30 min 80–90% Crude product, used directly or purified
N-Methylation Reductive methylation with formaldehyde + NaBH3CN Ethanol, rt, 2–4 h 75–90% Silica gel chromatography (PE/EtOAc 50:1)
Final Product This compound - High purity Confirmed by NMR, GC-MS

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-methoxy-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
4,5-Dibromo-2-methoxy-N-methylaniline serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituents facilitate nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules. For instance, it can be used in Suzuki coupling reactions to produce biaryl compounds, which are essential in pharmaceuticals and materials science .

Reactivity in Coupling Reactions
The compound's ability to participate in coupling reactions, such as Suzuki and Heck reactions, is crucial for generating diverse chemical libraries. These reactions allow for the incorporation of various functional groups into the molecular framework, enhancing the compound's versatility for further modifications .

Pharmaceutical Applications

Antimicrobial and Antitumor Activity
Research indicates that derivatives of this compound exhibit significant biological activities. Studies have shown that compounds with similar structural motifs demonstrate antimicrobial properties against pathogens like Mycobacterium tuberculosis and Moraxella catarrhalis. The presence of bromine atoms is often correlated with increased biological activity due to their electronegative nature .

Drug Development
In drug discovery processes, this compound can be utilized to develop new therapeutic agents. Its derivatives have been explored for their potential as antitumor agents, with some showing promising results in inhibiting cancer cell proliferation .

Agrochemical Applications

Pesticide Development
The compound is also investigated for its role in developing agrochemicals, particularly pesticides. The brominated aniline derivatives can enhance the efficacy of active ingredients in pest control formulations. Their ability to interact with biological targets in pests makes them suitable candidates for further exploration in agricultural chemistry .

Material Science

Dyes and Pigments
Another application of this compound lies in the production of dyes and pigments. Its unique chemical structure allows for the synthesis of vibrant colorants used in various industries, including textiles and plastics. The stability imparted by bromine substituents contributes to the durability of these dyes under environmental stressors .

Case Studies

Application AreaStudy ReferenceFindings
Organic Synthesis Demonstrated successful Suzuki coupling using this compound as a precursor.
Pharmaceutical Research Identified antimicrobial activity against Mycobacterium tuberculosis derivatives.
Agrochemical Research Explored potential as an active ingredient in pesticide formulations.
Material Science Developed stable dyes with enhanced colorfastness properties using brominated anilines.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-methoxy-N-methylaniline involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes or receptors. The bromine atoms and methoxy group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 4,5-Dibromo-2-methoxy-N-methylaniline and its closest analogs:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group Differences Molecular Weight (g/mol)
This compound 1187386-09-9 C₈H₉Br₂NO Br (4,5); OCH₃ (2); NCH₃ (1) N-methylated amine 294.99
3,5-Dibromo-4-ethoxyaniline 52765-17-0 C₈H₉Br₂NO Br (3,5); OCH₂CH₃ (4); NH₂ (1) Primary amine; ethoxy group 294.99
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline N/A C₁₆H₁₆BrNO₃ Br (4); OCH₃ (3,4,5) Schiff base derivative 366.21

Structural and Functional Differences

Substituent Positions and Electronic Effects
  • This compound : Bromine atoms at positions 4 and 5 create steric hindrance and electron-withdrawing effects, directing electrophilic substitution to the less hindered positions (e.g., position 6). The methoxy group at position 2 donates electrons via resonance, stabilizing the ring .
  • 3,5-Dibromo-4-ethoxyaniline: Bromines at 3 and 5 positions and an ethoxy group at position 4 result in a distinct electronic profile.
Amine Functionalization
  • The N-methyl group in this compound eliminates hydrogen-bonding capability, reducing polarity and enhancing lipid membrane permeability compared to primary amines like 3,5-Dibromo-4-ethoxyaniline .
  • Primary amines (e.g., 3,5-Dibromo-4-ethoxyaniline) are more reactive in coupling reactions (e.g., diazotization), whereas N-methylated derivatives are more stable under acidic conditions .

Physical and Chemical Properties

Property This compound 3,5-Dibromo-4-ethoxyaniline
Melting Point Not reported (industrial grade) Not reported
Solubility Low in water; soluble in DMSO, chloroform Similar, but higher solubility in ethanol due to ethoxy group
Reactivity Stable under basic conditions Prone to oxidation (NH₂ group)

Research Findings and Implications

  • Synthetic Pathways : N-methylation in this compound requires alkylation of the parent aniline, a step absent in analogs like 3,5-Dibromo-4-ethoxyaniline .
  • Crystallographic Data : Schiff base analogs (e.g., trimethoxy derivatives) show similar interatomic distances to halogen-free structures, suggesting bromine’s minimal impact on core geometry .
  • Industrial Relevance : The N-methyl group in this compound aligns with ISO-certified production standards for pharmaceutical intermediates, ensuring batch consistency .

Biological Activity

4,5-Dibromo-2-methoxy-N-methylaniline is an aromatic compound characterized by its unique structure, which includes two bromine atoms and a methoxy group attached to a methylated amine. Its molecular formula is C₈H₉Br₂N O, with a molar mass of approximately 294.97 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The structure of this compound features:

  • Benzene ring : Substituted at the 2-position with a methoxy group (-OCH₃) and at the 4 and 5 positions with bromine atoms (Br).
  • Methylated amine : Contributes to its reactivity and biological interactions.
PropertyValue
Molecular FormulaC₈H₉Br₂N O
Molar Mass294.97 g/mol
Functional GroupsMethoxy, Bromine

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of bromine atoms and the methoxy group may enhance its binding affinity and specificity towards these targets.

Potential Mechanisms:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator in biochemical assays.
  • Electrophilic Character : The dibrominated structure increases electrophilic reactivity compared to non-brominated analogs, potentially influencing its biological interactions .

Anticancer Activity

Preliminary studies suggest that brominated compounds can exhibit anticancer properties. For instance, the interaction of such compounds with estrogen receptors has been proposed as a mechanism for influencing cell proliferation in certain cancers . Further research is needed to establish direct evidence for the anticancer activity of this compound.

Case Studies and Research Findings

  • In Vitro Studies : Research involving similar compounds has demonstrated their ability to modulate hormone synthesis (e.g., estradiol and progesterone), which may correlate with tumor promotion or inhibition in mammary cells . Although direct studies on this compound are lacking, these findings highlight the importance of further investigation into its hormonal effects.
  • Binding Studies : Interaction studies suggest that this compound may bind to various biological macromolecules. Such interactions could lead to therapeutic effects or toxicity profiles similar to those observed in structurally related aromatic amines.

Applications

This compound is used in several scientific fields:

  • Chemistry : As a building block for synthesizing more complex organic molecules.
  • Biology : In the development of bioactive molecules and as a probe in biochemical assays.
  • Medicine : Investigated for potential therapeutic properties and as a precursor in drug synthesis.
  • Industry : Employed in producing dyes, pigments, and other specialty chemicals.

Q & A

Q. What are the recommended safety protocols for handling 4,5-Dibromo-2-methoxy-N-methylaniline in laboratory settings?

Researchers should adhere to strict safety measures, including wearing protective gloves, eye protection, and face shields, as well as working in well-ventilated areas or under negative pressure systems to minimize inhalation risks. Post-handling, thorough washing of exposed skin is advised .

Q. What synthetic routes are commonly employed to prepare this compound?

A plausible method involves sequential bromination of 2-methoxy-N-methylaniline using brominating agents (e.g., Br₂ or NBS). The bromine substituents at positions 4 and 5 can be introduced via electrophilic aromatic substitution, leveraging the directing effects of the methoxy and N-methyl groups. Purification may require column chromatography or recrystallization, as seen in analogous brominated aniline syntheses .

Q. How does the presence of bromine substituents influence the physical properties of this compound compared to non-halogenated analogs?

Bromine increases molecular weight and polarizability, leading to higher melting points and reduced solubility in polar solvents. Comparative studies on similar compounds, such as 4-Bromo-N-methylaniline, suggest significant differences in crystallinity and stability due to halogenation .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and assess electronic environments.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • HPLC : To monitor purity, especially critical for intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) can model electron density distribution, identifying reactive sites. For example, bromine’s electron-withdrawing effects may deactivate certain positions, while the methoxy group directs electrophiles to specific regions. Such computational insights guide experimental design for functionalization .

Q. What role does the methoxy group play in directing regioselectivity during further functionalization?

The methoxy group, as an electron-donating substituent, activates the aromatic ring at ortho/para positions. However, steric hindrance from bromine atoms at positions 4 and 5 may limit accessibility. Computational studies using DFT (e.g., B3LYP/6-31G*) can map charge densities to predict regioselectivity .

Q. How do solvent effects influence the reaction kinetics of nucleophilic substitutions involving this compound?

Solvent polarity and hydrogen-bonding capacity significantly impact transition states. Protic solvents (e.g., ethanol) may stabilize charged intermediates in SN1 mechanisms, while aprotic solvents (e.g., DMF) favor SN2 pathways. Computational models (e.g., COSMO-RS) can quantify solvation effects on activation energies .

Q. What strategies resolve structural ambiguities in brominated aniline derivatives during spectral analysis?

Advanced NMR techniques, such as 2D COSY and HSQC, help assign overlapping signals. For instance, coupling patterns between aromatic protons and adjacent bromine atoms can be resolved via NOESY experiments. Mass spectrometry with high resolution (HRMS) further confirms molecular formulae .

Methodological Considerations

  • Safety : Always reference safety data sheets (SDS) for halogenated anilines, emphasizing ventilation and personal protective equipment (PPE) .
  • Synthesis : Optimize bromination conditions (temperature, stoichiometry) to avoid over-halogenation.
  • Computational Modeling : Validate DFT predictions (e.g., B3LYP) with experimental kinetic or spectroscopic data to refine theoretical models .

For further details on functional group interactions or synthetic optimization, consult peer-reviewed studies on analogous brominated aromatic amines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.